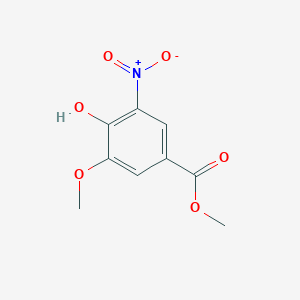

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-4-5(9(12)16-2)3-6(8(7)11)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIHGTCQYHQBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446877 | |

| Record name | Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42590-00-1 | |

| Record name | Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate from Vanillic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, a valuable intermediate in pharmaceutical and chemical synthesis, starting from vanillic acid. The synthesis involves a two-step process: the nitration of vanillic acid to produce 4-hydroxy-3-methoxy-5-nitrobenzoic acid, followed by the esterification of the nitro-substituted acid to yield the final methyl ester. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction scheme and experimental workflow for clarity.

Overall Reaction Scheme

The synthesis proceeds in two main stages. First, vanillic acid undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the aromatic ring. The resulting intermediate, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is then subjected to Fischer esterification to yield this compound.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid

This procedure outlines the nitration of vanillic acid.

Materials:

-

Vanillic acid

-

Acetic acid

-

60% Nitric acid

-

Ice water

Procedure:

-

Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).[1]

-

Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution.[1]

-

Stir the reaction mixture at room temperature for 30 minutes.[1]

-

Quench the reaction by pouring the mixture into ice water.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Wash the precipitate thoroughly with water.[1]

-

Dry the product under a vacuum to obtain 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder.[1]

Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of 4-hydroxy-3-methoxy-5-nitrobenzoic acid. The following protocol is based on the esterification of a similar nitrobenzoic acid derivative and is expected to yield the desired product.[2]

Materials:

-

4-hydroxy-3-methoxy-5-nitrobenzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Ether

Procedure:

-

To a glass container equipped with a stirrer, a thermometer, and a reflux condenser, add 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

-

Add methanol in a sufficient quantity to dissolve the starting material, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture with stirring to 60-70 °C and maintain this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After completion, concentrate the reaction solution under reduced pressure.

-

Filter the resulting solid, wash with ether, and dry to obtain this compound.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis.

Caption: Step-by-step workflow for the synthesis process.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Temperature | Time | Yield |

| 1 | Nitration | Vanillic acid, Nitric acid, Acetic acid | Room Temperature | 30 min | 44%[1] |

| 2 | Esterification | 4-hydroxy-3-methoxy-5-nitrobenzoic acid, Methanol, H2SO4 | 60-70 °C | 20-55 hours | 87%[2] |

*Note: The time and yield for the esterification step are based on a similar reaction and may vary for the target molecule.[2]

Table 2: Properties of Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Vanillic acid | C8H8O4 | 168.15 | White needles | 210-211[3] |

| 4-hydroxy-3-methoxy-5-nitrobenzoic acid | C8H7NO6 | 213.14 | Yellow powder | 216-219[1] |

| This compound | C9H9NO6 | 227.17 | Not specified | Not specified |

Conclusion

The synthesis of this compound from vanillic acid is a straightforward two-step process involving nitration and esterification. The protocols provided, based on established literature, offer a reliable method for obtaining the target compound. The nitration of vanillic acid proceeds with a moderate yield, and the subsequent Fischer esterification is expected to have a high yield based on analogous reactions. This guide provides the necessary information for researchers and professionals to successfully synthesize this important chemical intermediate.

References

In-Depth Technical Guide: Synthesis and Characterization of Thionin Acetate (CAS No. 78338-22-4)

Disclaimer: The CAS number 78338-33-5 provided in the initial query does not correspond to a known chemical substance. Based on the similarity, this guide details the synthesis and characterization of Thionin acetate, which has the CAS number 78338-22-4.

This technical guide provides a comprehensive overview of the synthesis and characterization of Thionin acetate, a significant phenothiazinium salt. This document is intended for researchers, scientists, and professionals involved in drug development and other related scientific fields.

Introduction

Thionin acetate, also known as Lauth's violet, is a cationic dye belonging to the thiazine class. Its chemical name is 3,7-Diamino-5-phenothiazinium acetate. Thionin and its derivatives are of considerable interest due to their wide range of applications, including as histological stains, redox indicators, and photosensitizers in photodynamic therapy. This guide outlines a feasible synthesis route and summarizes the key characterization parameters of Thionin acetate.

Synthesis of Thionin Acetate

A general and effective method for the synthesis of Thionin acetate involves the salt metathesis reaction from a corresponding thionine halide (e.g., thionine chloride or bromide) with an acetate salt. This approach allows for the straightforward exchange of the counter-ion.

Experimental Protocol: Synthesis via Anion Exchange

This protocol is adapted from the general method described for the preparation of thionine salts of carboxylic acids.

Materials:

-

Thionin chloride (or Thionin bromide)

-

Sodium acetate (or Potassium acetate or Ammonium acetate)

-

Deionized water

Procedure:

-

Dissolution: Prepare an aqueous solution of Thionin chloride. The concentration should be determined based on the solubility of the starting material.

-

Acetate Solution Preparation: In a separate vessel, prepare an aqueous solution of a suitable acetate salt (e.g., sodium acetate). An excess of the acetate salt is recommended to drive the reaction to completion.

-

Reaction: Slowly add the acetate salt solution to the stirred Thionin chloride solution at room temperature. The formation of the less water-soluble Thionin acetate may be observed as a precipitate.

-

Precipitation and Isolation: Continue stirring the reaction mixture for a predetermined period to ensure complete anion exchange. The resulting solid precipitate of Thionin acetate is then collected by filtration.

-

Washing: The collected solid is washed thoroughly with deionized water to remove any inorganic salt byproducts (e.g., sodium chloride).

-

Drying: The purified Thionin acetate is dried under vacuum to yield the final product.

Characterization of Thionin Acetate

The synthesized Thionin acetate can be characterized using various analytical techniques to confirm its identity, purity, and physicochemical properties.

Data Presentation: Physicochemical and Spectral Properties

| Property | Value |

| CAS Number | 78338-22-4 |

| Molecular Formula | C₁₂H₉N₃S • C₂H₄O₂ |

| Molecular Weight | 287.34 g/mol |

| Appearance | Green to dark green crystalline powder |

| Solubility | Soluble in water |

| UV-Vis λmax | 598 nm |

| Identity Confirmation | ¹H-NMR (Data not publicly available) |

| Mass Spectrometry | Data not publicly available |

Experimental Protocols: Characterization Methods

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of Thionin acetate in deionized water.

-

Record the absorption spectrum over a wavelength range of 400-800 nm using a spectrophotometer.

-

Determine the wavelength of maximum absorbance (λmax).

-

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Note: Specific spectral data for Thionin acetate is not readily available in the public domain. The following is a general protocol.

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H-NMR spectrum using a standard NMR spectrometer.

-

Process and analyze the spectrum to confirm the presence of protons corresponding to the thionin and acetate moieties.

-

-

Mass Spectrometry (MS): Note: Specific mass spectral data for Thionin acetate is not readily available in the public domain. The following is a general protocol.

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak corresponding to the thionine cation and potentially the acetate adduct.

-

Signaling Pathways and Logical Relationships

Thionin and its derivatives are known to interact with various biological systems. For instance, in photodynamic therapy, the photosensitizer (Thionin) absorbs light, leading to the generation of reactive oxygen species (ROS) that induce cell death.

Conclusion

This technical guide has detailed a practical synthesis route for Thionin acetate and outlined the key analytical methods for its characterization. While a comprehensive set of spectral data is not fully available in the public domain, the information provided herein serves as a valuable resource for researchers and professionals working with this important class of compounds. Further experimental work is encouraged to fully elucidate the spectral properties of Thionin acetate.

The Synthesis and History of 5-Nitrovanillic Acid Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrovanillic acid methyl ester, a derivative of the naturally occurring compound vanillic acid, holds significance as a versatile intermediate in organic synthesis. While a singular "discovery" of this compound is not prominently documented in scientific literature, its existence and utility are predicated on well-established chemical transformations. This technical guide elucidates the historical context and synthetic pathways leading to 5-nitrovanillic acid methyl ester, providing detailed experimental protocols and quantitative data for its preparation. The synthesis is typically approached as a multi-step process commencing with the nitration of vanillin, followed by oxidation to 5-nitrovanillic acid, and culminating in esterification. This document serves as a comprehensive resource for researchers employing this compound in their synthetic endeavors.

Introduction and Historical Context

The history of 5-nitrovanillic acid methyl ester is intrinsically linked to the exploration of nitrated phenolic compounds, a field that gained momentum with the development of synthetic dyes and pharmaceuticals. The core structure is derived from vanillin, a widely available natural product. The introduction of a nitro group and the conversion of the aldehyde to a methyl ester significantly alters the molecule's electronic properties and reactivity, making it a valuable building block.

The key synthetic transformations leading to 5-nitrovanillic acid methyl ester have been known for over a century:

-

Electrophilic Nitration: The nitration of aromatic compounds is a fundamental reaction in organic chemistry, with its principles established in the 19th century. The nitration of vanillin and its derivatives has been a subject of study for the synthesis of various chemical intermediates.[1][2]

-

Oxidation of Aldehydes: The oxidation of aromatic aldehydes to carboxylic acids is a classic transformation. The use of oxidizing agents like potassium permanganate for this purpose has been extensively documented.[3]

-

Fischer-Speier Esterification: The acid-catalyzed esterification of carboxylic acids with alcohols, known as Fischer-Speier esterification, was first described in 1895 and remains a cornerstone of organic synthesis.[4][5]

While there isn't a specific historical paper detailing the first synthesis of 5-nitrovanillic acid methyl ester, its preparation is a logical extension of these fundamental and historically significant reactions. Its primary role has been as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. For instance, the precursor, 5-nitrovanillic acid, is an intermediate for Opicapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[6]

Synthetic Pathways

The most common and practical synthesis of 5-nitrovanillic acid methyl ester is a three-step process starting from vanillin. An alternative, though less common, route could involve the direct nitration of methyl vanillate.

References

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. aca.unram.ac.id [aca.unram.ac.id]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]

"solubility of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate in organic solvents"

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of pharmacologically active molecules, including the catechol-O-methyltransferase (COMT) inhibitor Opicapone. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available qualitative solubility data for this compound and presents detailed experimental protocols for the quantitative determination of its solubility. Due to the limited availability of precise quantitative data in published literature, this guide focuses on empowering researchers to generate this critical information in their own laboratories.

Introduction

This compound, a derivative of vanillic acid, plays a significant role as a building block in medicinal chemistry. Its molecular structure, featuring a substituted aromatic ring, imparts specific physicochemical properties that dictate its behavior in different solvent systems. The efficiency of synthetic routes and the purity of the final product are highly dependent on the solubility of this intermediate. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in common organic solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble. Used as a reaction solvent for this compound. |

| Ethanol | Soluble. |

| Methanol | Soluble. Ice-cold methanol is used for washing the crude product, suggesting lower solubility at reduced temperatures. |

| Dichloromethane | Soluble. |

| Water | Insoluble. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods must be employed. Below are detailed protocols for three common and reliable methods for determining the solubility of a solid organic compound like this compound in organic solvents.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a non-volatile solute in a volatile solvent.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial.

-

Place the vial in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Record the mass of the evaporating dish with the solution.

-

Gently evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.

-

Calculate the solubility, typically expressed as grams of solute per 100 g of solvent.

UV-Vis Spectroscopic Method

This method is suitable if the solute has a significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution (as in the gravimetric method)

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare the Saturated Solution:

-

Follow steps 1-3 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Analyze the Saturated Solution:

-

Withdraw a small, precise volume of the filtered saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration is the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially for compounds in complex mixtures or for very low solubilities.

Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution (as in the gravimetric method)

Procedure:

-

Develop an HPLC Method:

-

Develop an HPLC method capable of separating and quantifying this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the compound with known concentrations in the mobile phase or a suitable solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Take a precise aliquot of the filtered saturated solution and dilute it with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, which represents its solubility.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the solvent relative to the solute will significantly impact solubility.

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can enhance solubility.

-

Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the solvation energy for dissolution to occur.

Conclusion

While quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing the detailed experimental protocols for gravimetric, spectroscopic, or HPLC analysis, scientists and drug development professionals can generate reliable solubility data. This information is invaluable for the efficient design of synthetic processes, purification strategies, and the development of new pharmaceutical entities. It is recommended that solubility studies be conducted across a range of relevant organic solvents and temperatures to build a comprehensive solubility profile for this important synthetic intermediate.

An In-depth Technical Guide on the Thermal Stability of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Disclaimer: As of late 2025, a comprehensive literature search has revealed no publicly available experimental data specifically detailing the thermal stability of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Therefore, this guide provides a theoretical framework based on the known thermal behavior of analogous aromatic nitro compounds and substituted vanillic acid esters. The experimental protocols and decomposition pathways described are general and predictive in nature.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a nitro group, a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, suggests a complex thermal behavior. Understanding the thermal stability of this molecule is crucial for determining safe handling, storage, and processing temperatures, as well as for predicting its degradation pathways and potential hazards.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of such compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile products. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and decomposition.

Predicted Thermal Behavior

The thermal stability of this compound is expected to be influenced by the presence of the nitro group, which is known to be thermally labile. Aromatic nitro compounds can undergo explosive decomposition, which is a redox reaction where the nitro group acts as an oxidant and the hydrocarbon portion as a fuel, leading to the formation of stable gaseous products like N₂, CO₂, and H₂O.[1] The presence of other functional groups on the aromatic ring can also influence the decomposition mechanism and temperature.

Based on studies of copolyesters containing vanillic acid (a related structure), thermal decomposition can be expected to occur in stages. For instance, copolyesters of vanillic acid show an onset of weight loss at temperatures between 330–350 °C, with a 5% mass loss observed in the range of 390–410 °C.[2][3] The initial decomposition is often associated with the vanillic acid units.[2][3]

General Experimental Protocol for Thermal Stability Assessment

The following outlines a general methodology for assessing the thermal stability of a compound like this compound using TGA and DSC.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and the enthalpy of decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum).

-

Seal the pan hermetically (or leave it open to the atmosphere, depending on the desired experimental conditions).

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the heat flow to the sample relative to the reference.

-

The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature and the integrated area of the peak provide information on the transition temperature and enthalpy, respectively.

-

Data Presentation

As no experimental data is available, a template for data presentation is provided below.

Table 1: TGA Data for this compound

| Parameter | Value (°C) |

| Tonset (Onset of Decomposition) | Data not available |

| T5% (Temperature at 5% Mass Loss) | Data not available |

| T10% (Temperature at 10% Mass Loss) | Data not available |

| T50% (Temperature at 50% Mass Loss) | Data not available |

| Residual Mass at 600 °C (%) | Data not available |

Table 2: DSC Data for this compound

| Parameter | Value |

| Melting Point (Tm) | Data not available |

| Enthalpy of Fusion (ΔHf) | Data not available |

| Decomposition Temperature (Td) | Data not available |

| Enthalpy of Decomposition (ΔHd) | Data not available |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound.

Caption: General workflow for thermal stability analysis.

5.2. Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. A plausible initial step is the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in aromatic nitro compounds. This would generate a phenyl radical and a nitrogen dioxide radical. Subsequent reactions could involve intramolecular rearrangements, decarboxylation, and further fragmentation.

Caption: Hypothetical initial decomposition pathway.

References

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Nitration of Methyl Vanillate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reagents, experimental conditions, and expected outcomes for the nitration of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The information presented herein is curated from established chemical literature and analogous transformations, offering a robust resource for professionals in organic synthesis and drug development.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Methyl vanillate, a derivative of the naturally occurring vanillin, possesses a substituted aromatic ring that presents opportunities for regioselective functionalization. The introduction of a nitro group onto the methyl vanillate scaffold can serve as a key step in the synthesis of more complex molecular architectures, leveraging the nitro group's ability to be a versatile synthetic handle for further transformations, such as reduction to an amine or displacement reactions.

This guide will focus on the reagents and methodologies for the regioselective nitration of methyl vanillate, with a primary focus on the formation of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (also known as methyl 5-nitrovanillate).

Reagents and Reaction Pathways

The nitration of methyl vanillate is typically achieved using a nitrating agent that can generate the electrophilic nitronium ion (NO₂⁺). The choice of reagent and reaction conditions can influence the yield and regioselectivity of the reaction.

Common Nitrating Agents

Several nitrating agents are commonly employed for the nitration of activated aromatic rings like methyl vanillate.

-

Nitric Acid in Acetic Acid: A mixture of concentrated nitric acid in glacial acetic acid is a widely used system for the nitration of phenolic compounds.[1] Acetic acid serves as a solvent and can also participate in the formation of acetyl nitrate in situ, which is a potent nitrating agent.

-

Nitric Acid in Acetic Acid and Acetic Anhydride: The addition of acetic anhydride to a solution of nitric acid in acetic acid generates acetyl nitrate in higher concentrations, leading to a more reactive nitrating mixture. This system has been successfully used for the nitration of structurally similar substrates.

-

Mixed Acid (Nitric Acid and Sulfuric Acid): A combination of concentrated nitric acid and concentrated sulfuric acid is a powerful nitrating agent.[2][3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion. This method is often used for less reactive aromatic compounds, but careful temperature control is crucial to avoid side reactions with activated substrates like methyl vanillate.

Regioselectivity

The substitution pattern on the aromatic ring of methyl vanillate directs the incoming nitro group. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing groups. However, the position para to the hydroxyl group is already occupied by the methoxycarbonyl group. The positions ortho to the hydroxyl group are at C2 and C6. The position ortho to the methoxy group is at C2 and C5. The ester group (-COOCH₃) is a deactivating, meta-directing group.

Considering the combined directing effects, the most likely position for nitration is C5, which is ortho to the hydroxyl group and meta to the ester group. This is further supported by the nitration of the analogous compound, vanillic acid, which predominantly yields 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[5]

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is based on a reported procedure for a similar substrate and is expected to provide the desired product.

Materials:

-

Methyl vanillate

-

Acetic acid, glacial

-

Acetic anhydride

-

Nitric acid (66-70%)

-

Ice

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl vanillate (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (e.g., a 3:1 v/v ratio).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add nitric acid (approximately 1.0-1.2 eq) dropwise to the cooled solution while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

Precise quantitative data for the nitration of methyl vanillate is not explicitly reported in the reviewed literature. However, based on analogous reactions, the following estimations can be made.

Table 1: Estimated Quantitative Data for the Nitration of Methyl Vanillate

| Parameter | Estimated Value | Source/Justification |

| Yield | 40-50% | Based on the 44% yield reported for the nitration of vanillic acid.[5] |

| Major Product | This compound | Based on directing group effects and analogy to vanillic acid nitration.[5] |

| Isomer Distribution | Predominantly the 5-nitro isomer | High regioselectivity is expected due to the strong directing effects of the hydroxyl and methoxy groups. |

Characterization of this compound

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | * Ar-H: Two singlets in the aromatic region (δ 7.5-8.5 ppm).* -OCH₃ (ester): Singlet around δ 3.9 ppm.* -OCH₃ (ether): Singlet around δ 4.0 ppm.* -OH: Broad singlet, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | * C=O (ester): δ 165-170 ppm.* Aromatic C-NO₂: δ 140-150 ppm.* Aromatic C-OH: δ 150-160 ppm.* Aromatic C-OCH₃: δ 145-155 ppm.* Other Aromatic Carbons: δ 100-130 ppm.* -OCH₃ (ester): δ 52-55 ppm.* -OCH₃ (ether): δ 56-60 ppm. |

| IR (cm⁻¹) | * O-H stretch: ~3300-3500 (broad)* C-H stretch (aromatic): ~3000-3100* C=O stretch (ester): ~1720-1740* N-O stretch (asymmetric): ~1520-1560* N-O stretch (symmetric): ~1340-1380* C-O stretch (ether & ester): ~1000-1300 |

Visualizations

Reaction Pathway

Caption: General reaction pathway for the nitration of methyl vanillate.

Experimental Workflow

Caption: A typical experimental workflow for the nitration of methyl vanillate.

Conclusion

The nitration of methyl vanillate is a feasible transformation that is expected to regioselectively yield this compound. While a definitive, optimized protocol for this specific substrate is not extensively documented, established procedures for analogous compounds provide a strong foundation for developing a successful synthesis. The use of nitric acid in a mixture of acetic acid and acetic anhydride at low temperatures is a promising approach. Further experimental work is necessary to determine the optimal reaction conditions, precise yield, and full characterization of the nitrated product. This guide serves as a valuable starting point for researchers embarking on the synthesis and utilization of nitrated methyl vanillate derivatives.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate as a Key Intermediate in the Synthesis of Opicapone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opicapone, a third-generation catechol-O-methyltransferase (COMT) inhibitor, serves as an adjunct therapy for Parkinson's disease, mitigating the "wearing-off" phenomenon associated with levodopa treatment.[1] The synthesis of this complex molecule involves several key intermediates, with methyl 4-hydroxy-3-methoxy-5-nitrobenzoate playing a crucial role in various patented synthetic routes. This document provides detailed application notes and experimental protocols for the preparation of this compound and its subsequent conversion in the synthesis of Opicapone. The protocols are compiled from established literature, offering researchers a comprehensive guide for laboratory-scale synthesis.

Introduction

The chemical structure of Opicapone, 2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine-1-oxide, necessitates a multi-step synthetic approach.[2][3][4] A common strategy involves the initial nitration of a vanillic acid derivative, followed by the formation of the central 1,2,4-oxadiazole ring and subsequent functional group manipulations. This compound, also known as 5-nitrovanillic acid methyl ester, is a pivotal intermediate in this pathway. Its synthesis is typically achieved through the nitration of methyl vanillate. This document outlines the protocols for its formation and its role in the broader synthesis of Opicapone.

Synthetic Pathway Overview

The synthesis of Opicapone via the this compound intermediate can be broadly categorized into the following key stages:

-

Nitration: Introduction of a nitro group onto the aromatic ring of a vanillic acid derivative.

-

Oxadiazole Formation: Construction of the 1,2,4-oxadiazole heterocyclic ring.

-

Oxidation: N-oxidation of the pyridine ring.

-

Deprotection: Removal of protecting groups to yield the final Opicapone molecule.

The following diagram illustrates the general synthetic workflow.

Caption: General workflow for the synthesis of Opicapone.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid

This protocol describes the nitration of vanillic acid, the precursor to the methyl ester intermediate.

Materials:

-

Vanillic acid

-

Glacial acetic acid

-

Nitric acid (60-65%)

-

Ice water

Procedure:

-

In a suitable reactor, dissolve vanillic acid (e.g., 50 kg) in glacial acetic acid (e.g., 525 kg).[5]

-

Heat the mixture to approximately 50°C to ensure complete dissolution.[5]

-

Cool the solution to around 16°C.[5]

-

Slowly add nitric acid (e.g., 31.4 kg) to the reaction mixture, maintaining the temperature.[5]

-

After the addition is complete, continue stirring at room temperature for about 30 minutes.[6]

-

Quench the reaction by pouring the mixture into ice water.[6]

-

Collect the resulting precipitate by filtration.

-

Wash the solid thoroughly with water and dry under a vacuum to obtain 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[6]

Protocol 2: Esterification to this compound

Materials:

-

4-hydroxy-3-methoxy-5-nitrobenzoic acid

-

Methanol

-

Concentrated sulfuric acid

Procedure:

-

To a glass container equipped with a stirrer, thermometer, and reflux condenser, add 4-hydroxy-3-methoxy-5-nitrobenzoic acid (e.g., 16.0 g, 75 mmol), methanol (160 ml), and concentrated sulfuric acid (4.3 ml).[7]

-

Heat the mixture to 60-70°C and stir for an extended period (e.g., 55 hours).[7]

-

Monitor the reaction for completion. Additional reagents may be required for full conversion.[7]

-

Upon completion, the reaction mixture can be worked up using standard procedures to isolate the methyl ester.

Protocol 3: Alternative Synthesis of this compound from Methyl Vanillate

Materials:

-

Vanillic acid methyl ester

-

Sodium nitrite

-

Water

-

1,4-Dioxane

-

Nitric acid (65%)

-

Sodium hydroxide solution (50%)

Procedure:

-

Charge a reactor with vanillic acid methyl ester (e.g., 33g) and sodium nitrite (e.g., 0.625g).[5]

-

Add water (158mL) and 1,4-dioxane (158mL) at room temperature.[5]

-

Heat the reaction mixture to 40°C.[5]

-

Add 65% nitric acid (15.75g) over three hours and stir for an additional 4 hours.[5]

-

Distill off the water/nitric-acid/dioxane azeotrope under vacuum at 40°C.[5]

-

Quench the resulting product suspension by adding 50% sodium hydroxide solution (33.2 mL) and stir for 16 hours.[5]

-

Cool the product suspension to 0°C and stir for 2 hours.[5]

-

Filter the product and wash sequentially with ethanol, water, and ethanol.[5]

-

Dry the product under vacuum at 50°C.[5]

Protocol 4: Conversion to Downstream Intermediate (Acyl Chloride Formation)

The carboxylic acid of the nitrated vanillic acid derivative is often converted to an acyl chloride to facilitate the subsequent coupling reaction.

Materials:

-

4-hydroxy-3-methoxy-5-nitrobenzoic acid

-

1,4-Dioxane

-

Thionyl chloride

Procedure:

-

Suspend 4-hydroxy-3-methoxy-5-nitrobenzoic acid (e.g., 160g) in 1,4-dioxane (720mL).[5]

-

Add thionyl chloride (e.g., 169.8g) and heat the mixture to 80°C. A clear solution should form around 75°C.[5]

-

Stir the mixture at 80°C for 3 hours.[5]

-

Distill off the unreacted thionyl chloride. The resulting residue is the acyl chloride derivative, which can be used in the next step.[5]

Data Presentation

| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 4-hydroxy-3-methoxy-5-nitrobenzoic acid | Vanillic acid | Nitric acid, Acetic acid | Acetic acid | 40-46% | - | [2][4] |

| 4-hydroxy-3-methoxy-5-nitrobenzoic acid | Vanillic acid | Nitric acid | Acetic acid | 44% | - | [6] |

| 1,2,4-oxadiazole N-oxide product | 1,2,4-oxadiazole compound | Urea hydrogen peroxide, Trifluoroacetic anhydride | Dichloromethane | 59% | - | [2][4] |

| Opicapone | 3,4-dibenzyloxy-5-nitrobenzoyl chloride | (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide, BBr3 | Dichloromethane | - | - | [2] |

Note: Yields and purities can vary significantly based on reaction scale and purification methods.

Logical Relationship of Key Synthetic Steps

The following diagram illustrates the logical progression from the key intermediate to Opicapone.

Caption: Key transformations from the intermediate to Opicapone.

Conclusion

This compound is a critical intermediate in the synthesis of Opicapone. The protocols provided herein, derived from patented and published literature, offer a solid foundation for researchers engaged in the synthesis of this important pharmaceutical agent. Careful execution of these steps, with appropriate analytical monitoring, is essential for achieving good yields and high purity of the final product. The synthetic routes presented highlight the versatility of this intermediate in constructing the core structure of Opicapone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US20210087183A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]

- 4. WO2019123066A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]

- 7. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of COMT Inhibitors Using Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, with a focus on utilizing Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate and its derivatives as key starting materials. COMT inhibitors are a critical class of drugs used in the management of Parkinson's disease, working to enhance the efficacy of levodopa treatment.

Introduction

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the degradation of catecholamines, including dopamine.[1][2] By inhibiting COMT, the bioavailability of levodopa, a dopamine precursor, is increased, leading to improved motor control in Parkinson's patients.[3] Two prominent COMT inhibitors, Entacapone and Tolcapone, can be synthesized from nitrocatechol derivatives. This compound serves as a readily available and versatile starting material for these synthetic routes.

Synthesis of Entacapone

The synthesis of Entacapone from this compound involves a multi-step process, beginning with the protection of the hydroxyl group, followed by saponification, and subsequent condensation and demethylation reactions.

Experimental Protocol: Synthesis of 3,4-dimethoxy-5-nitrobenzoic acid

This protocol outlines the initial steps in the synthesis of Entacapone, starting from this compound.

-

Methylation: To a suspension of this compound (100.0 g, 0.44 mol) in acetone (1760 mL), add K₂CO₃ (133.8 g, 0.97 mol) and Me₂SO₄ (125.5 mL, 1.32 mol).[4][5]

-

Cool the reaction to room temperature and filter the solid.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Saponification: Suspend the resulting residue in methanol (1350 mL).[4][5]

-

Cool the suspension to 10 °C.

-

Add a solution of NaOH (88.1 g, 2.20 mol) in H₂O (600 mL) over 30 minutes, maintaining the internal temperature below 20 °C.[4]

-

Stir the mixture at 10 °C for 7 hours to yield 3,4-dimethoxy-5-nitrobenzoic acid.[4]

Quantitative Data: Synthesis of 3,4-dimethoxy-5-nitrobenzoic acid

| Starting Material | Reagents | Solvent | Reaction Time | Product |

| This compound (100.0 g) | K₂CO₃ (133.8 g), Me₂SO₄ (125.5 mL) | Acetone (1760 mL) | 15 hours (reflux) | Methyl 3,4-dimethoxy-5-nitrobenzoate |

| Methyl 3,4-dimethoxy-5-nitrobenzoate | NaOH (88.1 g) | Methanol (1350 mL), Water (600 mL) | 7 hours (10 °C) | 3,4-dimethoxy-5-nitrobenzoic acid |

Synthetic Pathway for Entacapone

Caption: Synthetic pathway of Entacapone from this compound.

Synthesis of Tolcapone

While direct synthesis from this compound is less commonly cited, a closely related precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is used. The synthesis involves the conversion of the benzoic acid to a benzophenone derivative, followed by demethylation.

Experimental Protocol: Synthesis of Tolcapone from a related precursor

This protocol describes the synthesis of Tolcapone starting from 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

-

Acyl Chloride Formation: In a four-necked round-bottom flask, charge toluene (500.0 mL), 4-hydroxy-3-methoxy-5-nitrobenzoic acid (50.0 g), and a catalytic amount of N,N-Dimethylformamide (5.0 mL).[6]

-

To the stirred reaction mixture at 25-30°C, add thionyl chloride.

-

Friedel-Crafts Acylation: The resulting acyl chloride is then reacted with a suitable aromatic compound (e.g., toluene) in the presence of a Lewis acid catalyst to form 4-hydroxy-3-methoxy-5-nitro-4'-methylbenzophenone.

-

Demethylation: Treat the crude 3-methoxy-4-hydroxy-5-nitro-4'methyl benzophenone (50.0 g) with 75 mL of 48% hydrobromic acid at 90-110°C for 8-10 hours.[6]

-

Cool the reaction mass to 25-30°C and dilute with water.

-

Filter the precipitate, wash with water, and dry to yield Tolcapone.[6]

Quantitative Data: Synthesis of Tolcapone

| Starting Material | Key Intermediate | Demethylation Agent | Reaction Time/Temp | Product | Yield |

| 4-hydroxy-3-methoxy-5-nitrobenzoic acid | 4-hydroxy-3-methoxy-5-nitro-4'-methylbenzophenone | 48% Hydrobromic acid | 8-10 hours / 90-110°C | Tolcapone | 40-43 g |

Note: The yield is reported for the demethylation step from 50g of the intermediate.[6]

Synthetic Workflow for Tolcapone

Caption: Synthetic workflow for Tolcapone.

Mechanism of COMT Inhibition

COMT inhibitors prevent the breakdown of levodopa by blocking the active site of the Catechol-O-methyltransferase enzyme. This inhibition is often competitive, meaning the inhibitor molecule binds to the same site as the natural substrate.

Signaling Pathway of COMT Inhibition

Caption: Mechanism of COMT inhibition.

By understanding these synthetic pathways and the underlying mechanism of action, researchers and drug development professionals can further optimize the synthesis of existing COMT inhibitors and design novel therapeutic agents for the treatment of neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel One-Pot Process for the Synthesis of Tolcapone – Oriental Journal of Chemistry [orientjchem.org]

- 4. EP1978014A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]

- 5. WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]

- 6. WO2014147464A2 - Novel process for the preparation of tolcapone - Google Patents [patents.google.com]

Application Notes and Protocols for NMR Spectroscopy of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. The methodologies outlined are intended to ensure high-quality, reproducible data suitable for structural elucidation and purity assessment, which are critical aspects of drug development and chemical research. This guide includes sample preparation, instrumentation parameters, and data processing recommendations. Additionally, predicted ¹H and ¹³C NMR spectral data are provided for reference.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. For drug development professionals and researchers, obtaining high-resolution NMR spectra is crucial for verifying the chemical structure, assessing purity, and quantifying compounds of interest. This compound (C₉H₉NO₆, Molar Mass: 227.17 g/mol ) is a substituted aromatic compound for which detailed NMR analysis is essential for unambiguous identification.[1] This application note presents a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this molecule.

Materials and Equipment

Materials

-

Sample: this compound

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The choice of solvent depends on the sample's solubility.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Pipettes and Vials: Glass Pasteur pipettes and small glass vials for sample preparation.

-

Filter: A small plug of glass wool or a syringe filter to remove particulate matter.

Equipment

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Vortex Mixer: For thorough mixing of the sample.

-

Analytical Balance: For accurate weighing of the sample.

Experimental Protocol

A systematic workflow is essential for obtaining reliable NMR data. The following diagram illustrates the key stages of the experimental process.

Caption: A flowchart outlining the major steps from sample preparation to data analysis.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing TMS.

-

Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

-

Filtration: To remove any suspended particles, which can degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters (Typical for a 100 MHz ¹³C frequency):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Predicted Spectral Data

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d (Doublet) | 1H | H-6 (Aromatic) |

| ~7.5 - 7.7 | d (Doublet) | 1H | H-2 (Aromatic) |

| ~4.0 | s (Singlet) | 3H | -OCH₃ (Methoxy) |

| ~3.9 | s (Singlet) | 3H | -OCH₃ (Ester) |

| ~10.0 - 11.0 | br s (Broad Singlet) | 1H | -OH (Phenolic) |

Note: The phenolic proton (-OH) signal may be broad and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (Ester Carbonyl) |

| ~150 - 155 | C-4 (Aromatic, C-OH) |

| ~145 - 150 | C-3 (Aromatic, C-OCH₃) |

| ~138 - 142 | C-5 (Aromatic, C-NO₂) |

| ~125 - 130 | C-1 (Aromatic, C-COOCH₃) |

| ~115 - 120 | C-6 (Aromatic, CH) |

| ~110 - 115 | C-2 (Aromatic, CH) |

| ~56 | -OCH₃ (Methoxy) |

| ~53 | -OCH₃ (Ester) |

Structure and Signal Assignment

The logical relationship between the functional groups of this compound and their expected NMR signals is depicted below.

Caption: Relationship between the molecule's structure and its corresponding NMR signals.

Conclusion

This application note provides a comprehensive and detailed protocol for the NMR analysis of this compound. Adherence to this protocol will enable researchers and scientists in the field of drug development and chemical analysis to obtain high-quality, reliable, and reproducible NMR data. The provided predicted spectral data serves as a useful reference for signal assignment and structural confirmation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of impurities in Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control and in-process monitoring during drug development and manufacturing. The protocol includes detailed chromatographic conditions, sample preparation, and method validation parameters as per industry standards.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution and sensitivity. This document provides a comprehensive protocol for an RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Experimental Protocol

This section outlines the detailed experimental conditions for the HPLC analysis.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reverse-phase column (e.g., Waters X-terra, 150 mm x 4.6 mm, 5 µm) is recommended for the separation of nitroaromatic compounds.[1]

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Recommended Condition |

| Stationary Phase | C18 Reverse-Phase Column (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Mobile Phase Composition | 60% Mobile Phase A : 40% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 10 - 150 | ≥ 0.999 |

Accuracy (% Recovery)

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |

| 80% | To be determined | 98.0 - 102.0 |

| 100% | To be determined | 98.0 - 102.0 |

| 120% | To be determined | 98.0 - 102.0 |

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Precision Level | Parameter | Acceptance Criteria (% RSD) |

| Repeatability | % RSD of peak area (n=6) | ≤ 2.0 |

| Intermediate Precision | % RSD of peak area (n=6, different day, analyst, instrument) | ≤ 2.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

| Parameter | Signal-to-Noise Ratio |

| LOD | 3:1 |

| LOQ | 10:1 |

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters.

| Parameter Varied | Variation | Effect on Results |

| Flow Rate | ± 0.1 mL/min | To be determined |

| Column Temperature | ± 2 °C | To be determined |

| Mobile Phase Composition | ± 2% Organic | To be determined |

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation, as exemplified in the tables above.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

Caption: Workflow for HPLC purity analysis.

Method Validation Logical Relationship

The diagram below shows the logical relationship and hierarchy of the method validation parameters.

References

"recrystallization procedure for purifying Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate"

An Application Note and Protocol for the Purification of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate via Recrystallization

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved. This method is crucial in the synthesis and development of pharmaceutical compounds to ensure high purity.

Data Presentation

Due to the absence of specific experimental data for the recrystallization of this compound in the searched literature, the following table outlines potential solvent systems based on the purification of analogous compounds. Researchers should perform small-scale solvent screenings to determine the optimal system.

| Solvent/Solvent System | Rationale for Selection | Anticipated Solubility Profile | Notes |

| Methanol | Structurally similar nitrobenzoates have been successfully recrystallized from methanol. | Low solubility at room temperature, high solubility at boiling point. | A common and effective solvent for polar organic molecules. |

| Ethanol | Similar properties to methanol, offering a slightly different polarity. | Low solubility at room temperature, high solubility at boiling point. | May be a suitable alternative to methanol. |

| Isopropanol/Water | A mixed solvent system can fine-tune the solubility characteristics. | The ratio can be adjusted to achieve desired solubility. | The addition of water as an anti-solvent can induce crystallization. |

| Ethyl Acetate/Hexane | A non-polar/polar aprotic solvent system. | Good solubility in ethyl acetate; hexane acts as an anti-solvent. | Useful if the compound is less polar. |

Experimental Protocol

This protocol describes a general procedure for the recrystallization of this compound.

Materials and Equipment:

-

Crude this compound

-

Selected recrystallization solvent (e.g., Methanol)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., methanol) to just cover the solid.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold recrystallization solvent.

-

Pour the cold crystal slurry into the Buchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

-

Drying:

-

Allow the crystals to dry on the filter paper by drawing air through the funnel for a few minutes.

-

Transfer the purified crystals to a watch glass and dry them further in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

-

-

Purity Assessment:

-

Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

-

Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.

-

Visualizations

Diagram 1: Recrystallization Workflow

Caption: A flowchart illustrating the key stages of the recrystallization procedure for purification.

Diagram 2: Solvent Selection Logic

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Application Notes and Protocols: Synthesis of Methyl 5-nitrovanillate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 5-nitrovanillate via the esterification of 5-nitrovanillic acid. The described method is a standard acid-catalyzed esterification, a fundamental reaction in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. These application notes include a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

5-Nitrovanillic acid and its derivatives are important intermediates in the synthesis of various biologically active molecules. The esterification to its methyl ester, methyl 5-nitrovanillate, is a key step in modifying its chemical properties, such as solubility and reactivity, for subsequent synthetic transformations. The protocol outlined below utilizes a classic Fischer-Speier esterification approach, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. This method is widely applicable and known for its reliability.[1][2]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the esterification of 5-nitrovanillic acid. Please note that yields are dependent on reaction scale and purification efficiency.

| Parameter | Value | Notes |

| Reactants | ||

| 5-Nitrovanillic Acid | 1.0 eq | Starting Material |

| Methanol | 20-50 eq | Reagent and Solvent |

| Sulfuric Acid (conc.) | 0.1-0.3 eq | Catalyst |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65°C) | |

| Reaction Time | 4-8 hours | Monitor by TLC |

| Product | ||

| Product Name | Methyl 5-nitrovanillate | |

| Molecular Formula | C₉H₉NO₅ | |

| Molecular Weight | 211.17 g/mol | |

| Expected Yield | 85-95% | Based on similar esterifications. |

| Appearance | Pale yellow solid |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of methyl 5-nitrovanillate.

3.1. Materials and Reagents

-

5-Nitrovanillic Acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexane

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

3.2. Reaction Setup

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitrovanillic acid.

-

Add an excess of anhydrous methanol to the flask. The methanol acts as both a reagent and a solvent.

-

Place the flask in an ice bath to cool the mixture.

-

Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. Caution: This is an exothermic reaction.

-

Once the addition is complete, remove the flask from the ice bath and attach a reflux condenser.

3.3. Reaction Procedure

-

Heat the reaction mixture to reflux using a heating mantle or oil bath.[2]

-

Maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material (5-nitrovanillic acid) is more polar and will have a lower Rf value than the product (methyl 5-nitrovanillate).

-

Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), allow the mixture to cool to room temperature.

3.4. Work-up and Purification

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess methanol.

-

Pour the concentrated mixture into a beaker containing ice-cold water. The crude product may precipitate as a solid. If it oils out, proceed with extraction.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and then proceed to recrystallization.

-

If no solid forms, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield pure methyl 5-nitrovanillate as a pale yellow solid.

3.5. Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, nitro group).

Visualizations

4.1. Experimental Workflow

References

Application Note and Protocol: Large-Scale Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor for Opicapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1] The efficient large-scale synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This document provides a detailed two-step protocol for the synthesis of this compound, starting from the readily available vanillic acid. The protocol includes nitration of vanillic acid followed by esterification.

Reaction Scheme: